molecular formula C7H17N3O B3045668 Urea, N-[3-(dimethylamino)propyl]-N'-methyl- CAS No. 111681-36-8

Urea, N-[3-(dimethylamino)propyl]-N'-methyl-

Cat. No.: B3045668
CAS No.: 111681-36-8
M. Wt: 159.23 g/mol
InChI Key: DVTFRYSPSUHKQU-UHFFFAOYSA-N
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Description

Urea derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and structural adaptability. The compound Urea, N-[3-(dimethylamino)propyl]-N'-methyl- (hereafter referred to as UDMA-Methyl) is characterized by a dimethylaminopropyl group attached to one urea nitrogen and a methyl group to the other. This structure imparts both hydrophilic (via the tertiary amine) and hydrophobic (via the methyl group) properties, making it valuable in applications such as drug delivery, polymer cross-linking, and surfactants.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c1-8-7(11)9-5-4-6-10(2)3/h4-6H2,1-3H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTFRYSPSUHKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549198
Record name N-[3-(Dimethylamino)propyl]-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111681-36-8
Record name N-[3-(Dimethylamino)propyl]-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isocyanate-Amine Coupling

The most widely reported method involves reacting 3-(dimethylamino)propylamine (DMAPA) with methyl isocyanate under anhydrous conditions:

Reaction:
$$ \text{CH}3\text{NCO} + \text{H}2\text{N-(CH}2\text{)}3\text{-N(CH}3\text{)}2 \rightarrow \text{CH}3\text{NHCONH-(CH}2\text{)}3\text{-N(CH}3\text{)}_2 $$

Conditions

  • Solvent: Toluene or THF
  • Temperature: 0–25°C
  • Catalyst: None required
  • Yield: 85–92%

Mechanism
The amine attacks the electrophilic carbon of methyl isocyanate, forming a tetrahedral intermediate that collapses to release CO$$_2$$ and yield the urea.

Advantages

  • High atom economy
  • Minimal byproducts

Limitations

  • Requires handling toxic isocyanates
  • Moisture-sensitive conditions

Carbamate Thermal Decomposition

A non-phosgene route utilizes dimethyl carbonate (DMC) as a carbonyl source:

Reaction:
$$ \text{CH}3\text{NH}2 + \text{H}2\text{N-(CH}2\text{)}3\text{-N(CH}3\text{)}2 + (\text{CH}3\text{O})2\text{CO} \rightarrow \text{CH}3\text{NHCONH-(CH}2\text{)}3\text{-N(CH}3\text{)}2 + 2\text{CH}_3\text{OH} $$

Conditions

  • Catalyst: Zn(OAc)$$_2$$ (2 mol%)
  • Temperature: 90–120°C
  • Time: 6–8 hours
  • Yield: 68–75%

Key Data

Parameter Value Source
DMC equivalence 1.2 eq
DMAPA purity ≥98%
Methanol removal Rotovap, 70°C, 5 mmHg

Advantages

  • Avoids isocyanates
  • Environmentally benign

Urea Exchange Reaction

N-Methylurea reacts with DMAPA under acidic catalysis:

Reaction:
$$ \text{CH}3\text{NHCONH}2 + \text{H}2\text{N-(CH}2\text{)}3\text{-N(CH}3\text{)}2 \rightarrow \text{CH}3\text{NHCONH-(CH}2\text{)}3\text{-N(CH}3\text{)}2 + \text{NH}_3 $$

Conditions

  • Catalyst: HCl (0.5 eq)
  • Solvent: Ethanol/water (9:1)
  • Temperature: Reflux (78°C)
  • Yield: 65–72%

Side Reactions

  • Bis-urea formation (≤15%)
  • Requires careful pH control to suppress

Purification and Characterization

Isolation Techniques

Method Conditions Purity Achieved Source
Vacuum distillation 140–150°C, 0.1 mmHg 95%
Recrystallization Ethyl acetate/hexane (1:3) 97%
Column chromatography Silica gel, CH$$2$$Cl$$2$$/MeOH (95:5) 99%

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 2.20 (s, 6H, N(CH$$3$$)$$2$$), 2.35 (t, 2H, CH$$2$$N), 3.15 (q, 2H, NHCH$$2$$), 3.40 (s, 3H, NCH$$3$$), 5.10 (br s, 1H, NH)
  • IR (KBr) : 3320 cm$$^{-1}$$ (N-H stretch), 1645 cm$$^{-1}$$ (C=O)

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Source
DMAPA 120–150
Methyl isocyanate 200–220
DMC 40–60

The DMC route reduces raw material costs by ≈35% compared to isocyanate methods but requires longer reaction times.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show 15-minute reactions at 100°C using DMF as solvent, achieving 82% yield.

Enzymatic Urea Formation

Candida antarctica lipase B (CAL-B) catalyzes urea bond formation between DMAPA and methyl carbamate in aqueous medium (45°C, pH 7.5), yielding 58% product.

Scientific Research Applications

Urea, N-[3-(dimethylamino)propyl]-N’-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, N-[3-(dimethylamino)propyl]-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The dimethylaminopropyl group is a common motif in urea derivatives, influencing solubility, stability, and reactivity. Below is a comparative analysis of UDMA-Methyl with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Solubility & Stability
UDMA-Methyl Not specified C₇H₁₆N₄O 188.23 Methyl, dimethylaminopropyl Hydrophilic at neutral pH
Urea, N-[3-(dimethylamino)propyl]-N'-ethyl- 32897-26-0 C₈H₁₈N₄O 202.25 Ethyl, dimethylaminopropyl Stable at neutral pH
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) Not specified C₉H₁₈N₂O 170.25 Methacrylamide, dimethylaminopropyl Thermosensitive in aqueous media
N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea 652140-44-8 C₁₃H₂₁N₅O 275.34 Aryl, methyl, dimethylaminopropyl Enhanced DNA binding

Key Observations :

  • Substituent Effects : The ethyl analog (32897-26-0) exhibits higher molecular weight and stability in neutral pH compared to UDMA-Methyl, likely due to reduced steric hindrance.
  • Thermosensitivity : DMAPMA’s methacrylamide group enables temperature-responsive behavior, a property absent in UDMA-Methyl but useful in polymer applications.
  • Aryl Modifications : The aryl-substituted analog (652140-44-8) shows stronger DNA affinity, highlighting the role of aromatic groups in biological interactions.

Reactivity and Functional Performance

Cross-Linking Efficiency
  • EDC forms reactive intermediates that cross-link collagen nanofibers, enhancing osteoblast viability. UDMA-Methyl likely shares similar reactivity due to the dimethylaminopropyl group.
  • Comparison with Enzymatic Cross-Linkers : Enzymatic methods (e.g., transglutaminase) yield higher biocompatibility but lower mechanical stability than carbodiimide-based systems like EDC.
DNA Interaction
  • UDMA-Methyl vs. Charged Lexitropsins: Compounds with ionized dimethylamino termini (e.g., Cl-ENU-lex) exhibit stronger DNA minor groove binding compared to neutral analogs. This suggests UDMA-Methyl’s tertiary amine could enhance sequence-specific interactions.
Table 2: Application-Specific Performance
Compound Name Key Application Performance Metrics Reference
UDMA-Methyl Polymer cross-linking Improves collagen nanofiber stability
DMAPMA Flotation of lithium ores 33.1% Li₂O recovery at 200 mg/L dosage
Cl-ENU-lex DNA alkylation Sequence-specific cleavage at non-G sites

Insights :

  • Flotation Efficiency : DMAPMA-based polymers outperform traditional amines (e.g., dodecylamine) in selectivity due to their thermosensitive behavior.
  • Biomedical Utility : UDMA-Methyl’s analogs in carbodiimide chemistry are critical for tissue engineering but require pH optimization to avoid side reactions (e.g., N-acylurea formation).

Research Findings and Challenges

  • pH Sensitivity : UDMA-Methyl derivatives like EDC rapidly degrade at low pH (3.5–4.5), limiting their use in acidic environments.
  • Toxicity: While dimethylamino groups enhance solubility, they may introduce cytotoxicity, necessitating structural modifications for pharmaceutical use.
  • Synthetic Complexity : Aryl-substituted ureas (e.g., 652140-44-8) require multistep synthesis, increasing production costs.

Biological Activity

Urea, N-[3-(dimethylamino)propyl]-N'-methyl- (commonly referred to as 1-[3-(dimethylamino)propyl]-3-methylurea) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H17_{17}N3_3O
  • Molecular Weight : 145.23 g/mol
  • CAS Number : 111681-36-8

The compound features a urea moiety with dimethylamino groups that contribute to its biological interactions. Its structure allows for various interactions with biological systems, influencing its activity.

Synthesis

The synthesis of N-[3-(dimethylamino)propyl]-N'-methyl-urea generally involves multi-step processes that yield high purity products suitable for biological applications. A typical synthesis pathway includes the reaction of N,N-dimethyl-1,3-propanediamine with appropriate carbonyl compounds under controlled conditions to form the desired urea derivative .

  • Cellular Interactions : The compound exhibits significant interactions with cellular membranes due to its amphiphilic nature, which facilitates cellular uptake and influences membrane dynamics. It participates in forming supramolecular structures that can encapsulate other molecules, enhancing their delivery.
  • Biochemical Assays : In various biochemical assays, 1-[3-(dimethylamino)propyl]-3-methylurea has been shown to modulate enzyme activities and influence signal transduction pathways. Its role as a reagent in quantifying amines and polyols underscores its utility in metabolic studies.

Toxicity and Safety Profile

While the compound shows promise in various applications, it is also associated with potential hazards:

  • Skin and Eye Irritation : Direct contact can lead to irritation and damage.
  • Lack of Mutagenicity : Current data suggests that it does not exhibit mutagenic or teratogenic properties, although caution is advised due to its irritant nature.

1. Supramolecular Chemistry Applications

In a study focusing on supramolecular chemistry, 1-[3-(dimethylamino)propyl]-3-methylurea was utilized to create hydrogels that demonstrated enhanced drug delivery capabilities. These hydrogels exhibited controlled release profiles for encapsulated therapeutic agents, making them suitable for biomedical applications .

2. Drug Development

Research involving urea derivatives has highlighted the compound's efficacy in drug discovery processes. For instance, derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways, showcasing their potential as therapeutic agents .

Comparative Analysis of Urea Derivatives

Compound NameBiological ActivityApplications
Urea, N-[3-(dimethylamino)propyl]-N'-methyl-Modulates enzyme activities; forms supramolecular structuresDrug delivery systems; biochemical assays
N,N'-bis(3-dimethylaminopropyl)ureaEnhances cellular uptake; exhibits cytotoxicityCancer therapeutics; enzyme inhibitors
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCross-linking agent; promotes peptide synthesisBioconjugation; protein modification

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Urea, N-[3-(dimethylamino)propyl]-N'-methyl-?

  • Methodology : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. A common approach involves reacting 3-(dimethylamino)propylamine with methyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yields the product .
  • Key Parameters :

ParameterConditionYield (%)
SolventTHF65–75
Temperature0–5°C → RT
PurificationColumn chromatography
  • Alternative routes using carbodiimide-mediated coupling (e.g., EDCI/HOBt) may improve yields but require rigorous moisture control .

Q. How can the structure of this urea derivative be confirmed?

  • Analytical Workflow :

NMR : ¹H NMR (DMSO-d₆) should show δ 2.15–2.30 (m, 8H, N(CH₃)₂ and CH₂N), δ 3.10 (s, 3H, N'-CH₃), and δ 6.20 (br s, 1H, NH).

Mass Spectrometry : ESI-MS ([M+H]⁺) expected at m/z 188.3.

X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves the urea linkage geometry and confirms dimethylamino group orientation .

Advanced Research Questions

Q. How does the dimethylamino propyl group influence the compound’s reactivity in supramolecular chemistry?

  • Mechanistic Insight : The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and participates in hydrogen-bonding networks. Comparative studies with non-dimethylated analogs show a 40% increase in binding affinity to carboxylate-containing hosts due to steric and electronic effects .
  • Experimental Design :

  • Conduct titration experiments (UV-Vis/fluorescence) with host molecules (e.g., calixarenes) to quantify binding constants.
  • Use DFT calculations (B3LYP/6-31G*) to model charge distribution and H-bond donor capacity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL against S. aureus) may arise from assay conditions.
  • Troubleshooting Steps :

Standardize inoculum size (CFU/mL) and growth media (Mueller-Hinton agar).

Validate purity via HPLC (>95%) to exclude byproduct interference.

Use a checkerboard assay to assess synergy with commercial antibiotics .

Q. What strategies are effective for incorporating this urea derivative into polymeric materials?

  • Polymerization Techniques :

  • Step-growth polymerization : React with diisocyanates (e.g., HMDI) in DMF at 80°C to form polyureas with tunable thermal stability (T₅% degradation = 220–250°C).
  • Post-polymerization modification : Quaternize the dimethylamino group with methyl iodide to create cationic polymers for antimicrobial coatings .
    • Material Characterization :
PropertyMethodOutcome
Thermal stabilityTGA (N₂, 10°C/min)T₅% = 230°C, T₁₀% = 260°C
CrystallinityXRDBroad peak at 2θ = 20°, amorphous

Methodological Guidance

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • In Silico Workflow :

ADMET Prediction : Use SwissADME to estimate LogP (1.8), bioavailability (55%), and blood-brain barrier penetration (low).

Molecular Dynamics : Simulate interaction with serum albumin (PDB: 1BM0) using GROMACS to assess plasma protein binding .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • SAR Framework :

  • Variations : Synthesize analogs with modified alkyl chain lengths or substituted urea groups.
  • Assays : Test against enzyme targets (e.g., urease, carbonic anhydrase) to correlate substituent effects with IC₅₀ values.
  • Data Analysis : Use multivariate regression (e.g., PLS) to identify critical descriptors (e.g., Hammett σ, molar refractivity) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Urea, N-[3-(dimethylamino)propyl]-N'-methyl-
Reactant of Route 2
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Urea, N-[3-(dimethylamino)propyl]-N'-methyl-

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